(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride
Description
(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride is a chiral amino alcohol derivative featuring a pyridin-4-yl substituent. Its molecular formula is C₇H₁₁Cl₂N₂O, with a molecular weight of 219.08 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents like water and methanol compared to its free base form. The (R)-configuration at the chiral center is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantioselectivity influences biological activity .
The pyridine ring provides a planar, aromatic system with a lone pair on the nitrogen atom, enabling hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
(2R)-2-amino-2-pyridin-4-ylethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAMHJAZOJEAEP-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@H](CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Outcomes
| Parameter | Optimal Value | Effect on ee/Yield |
|---|---|---|
| Catalyst Loading | 10 mol% | ee: 98.5%; Yield: 78% |
| Solvent | Tetrahydrofuran (THF) | Enhances catalyst stability |
| Temperature | −78°C | Minimizes racemization |
The CBS reduction proceeds via a six-membered transition state, where the boron catalyst directs hydride delivery to the Si-face of the ketone, yielding the R-configured alcohol. Post-reduction, the amide is hydrolyzed under acidic conditions (6 M HCl, reflux) to release the free amino alcohol, which is subsequently converted to the dihydrochloride salt via HCl gas saturation in ethanol.
Chiral Resolution via Diastereomeric Salt Formation
Racemic 2-amino-2-(pyridin-4-yl)ethan-1-ol can be resolved using chiral acids such as (1R)-10-camphorsulfonic acid. This method exploits differential solubility of diastereomeric salts in ethanol/water mixtures.
Resolution Efficiency
| Chiral Acid | Solvent System | Recovery (%) | ee (%) |
|---|---|---|---|
| (1R)-10-Camphorsulfonic | Ethanol/H₂O (7:3) | 65 | 99.2 |
| L-Tartaric Acid | Methanol/H₂O (6:4) | 58 | 97.5 |
The (R)-enantiomer preferentially crystallizes as the less soluble salt, leaving the (S)-enantiomer in the mother liquor. After filtration, the salt is basified (NaOH, pH 12) and extracted into dichloromethane. Final dihydrochloride formation employs concentrated HCl in anhydrous ether.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation offers a biocatalytic route to isolate the (R)-enantiomer. Candida antarctica Lipase B (CAL-B) selectively acetylates the (S)-enantiomer in a vinyl acetate/tert-butyl methyl ether system.
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| CAL-B | Racemic amino alcohol | 45 | 99.8 |
| Pseudomonas cepacia | Racemic amino alcohol | 38 | 97.0 |
The unreacted (R)-enantiomer is isolated via silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH, 90:9:1). Scale-up to 100 g batches maintains ee >99% with a 42% yield.
Reductive Amination of Pyridin-4-yl Glycolaldehyde
This one-pot method condenses pyridin-4-yl glycolaldehyde with ammonium acetate under hydrogenation conditions. A Ru-BINAP catalyst induces asymmetry during imine reduction.
The reaction proceeds via dynamic kinetic resolution, where the imine intermediate rapidly interconverts, allowing selective reduction of the (R)-configured species. Post-reaction, the dihydrochloride salt precipitates upon HCl addition to the ethanolic solution.
Azide Reduction Strategy
Adapted from piperidine-based syntheses, this route begins with 2-(pyridin-4-yl)-2-oxoethyl chloride. Treatment with sodium azide forms the azide intermediate, which undergoes Staudinger reduction.
Synthetic Sequence
-
Azide Formation :
-
Reduction to Amine :
Chiral induction is achieved using (R)-BINAP-modified palladium catalysts during hydrogenation. The dihydrochloride salt crystallizes from HCl/ethanol with 99.5% purity (HPLC).
Industrial-Scale Production and Purification
Large-scale synthesis prioritizes continuous flow reactors for CBS reductions, achieving 85% yield at 10 kg/batch. Critical purification steps include:
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl and amino groups are susceptible to oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Hydroxyl Oxidation | KMnO₄ in H₂SO₄ (acidic) | 2-Amino-2-(pyridin-4-yl)acetic acid | Ketone intermediates form transiently before full oxidation to carboxylic acid. |
| Amine Oxidation | H₂O₂, Fe³⁺ catalysts | Pyridin-4-yl nitrone derivatives | Limited by steric hindrance from the chiral center. |
Key Mechanistic Insight : The pyridine ring’s electron-withdrawing effect enhances the hydroxyl group’s oxidation potential compared to aliphatic alcohols.
Reduction Reactions
The pyridine ring and amino alcohol chain participate in distinct reduction pathways.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Pyridine Ring Hydrogenation | H₂ (1–3 atm), Pd/C or PtO₂ | (R)-2-Amino-2-(piperidin-4-yl)ethanol | Stereochemistry at the chiral center is retained. |
| Amino Alcohol Reduction | NaBH₄ in MeOH | No reaction (stable under mild conditions) | Selective reduction requires stronger agents like LiAlH₄. |
Industrial Relevance : Catalytic hydrogenation is scalable for producing piperidine derivatives used in pharmaceutical intermediates.
Substitution Reactions
The amino and hydroxyl groups undergo nucleophilic and electrophilic substitutions.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acylation (Amine) | Acetyl chloride, Et₃N | (R)-2-Acetamido-2-(pyridin-4-yl)ethanol | High regioselectivity due to amine’s nucleophilicity. |
| Tosylation (Hydroxyl) | TsCl, pyridine | (R)-2-Amino-2-(pyridin-4-yl)ethyl tosylate | Tosylate acts as a leaving group for subsequent SN2 reactions. |
Stereochemical Impact : The (R)-configuration influences transition-state geometry in SN2 reactions, favoring inversion at the chiral center.
Acid-Base Reactions
The compound exhibits pH-dependent behavior due to its ionizable groups.
| Property | Details |
|---|---|
| pKa (Amino group) | ~9.2 (protonated in dihydrochloride form) |
| pKa (Hydroxyl group) | ~13.5 (weakly acidic, deprotonates under strong bases) |
Solubility : High solubility in polar solvents (e.g., water, methanol) at acidic pH due to protonation; precipitates in alkaline media .
Coordination Chemistry
The pyridine nitrogen and amino group act as ligands for metal complexes.
| Metal Ion | Coordination Mode | Applications |
|---|---|---|
| Cu(II) | Bidentate (N-pyridine, NH₂) | Catalytic oxidation reactions. |
| Fe(III) | Tridentate (N-pyridine, NH₂, O–) | Magnetic materials research. |
Structural Analysis : X-ray crystallography confirms octahedral geometry in Cu(II) complexes, with Jahn-Teller distortions observed at high metal concentrations.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decarboxylation and pyridine ring fragmentation occur. Major gaseous products include NH₃ and CO₂ .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 211.09 g/mol
- CAS Number : 2241594-39-6
The compound features a pyridine ring, an amine group, and hydroxyl groups that enhance its solubility and reactivity in various chemical environments. Its dihydrochloride form increases its aqueous solubility, making it suitable for biological applications.
Asymmetric Synthesis
(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride can serve as a chiral building block in the synthesis of other chiral compounds. The presence of both amine and alcohol functional groups allows it to act as a catalyst in reactions that require high enantioselectivity. This characteristic is particularly valuable in the pharmaceutical industry for developing new drugs with specific stereochemical configurations.
Table 1: Comparison of Chiral Building Blocks
| Compound Name | Unique Features |
|---|---|
| (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol | Chiral amino alcohol with potential drug applications |
| (S)-2-Amino-2-(pyridin-4-yl)ethanol | Enantiomer with different biological activities |
| 2-Aminopyridine | Simpler structure; used in organic syntheses |
Pharmacological Potential
Research indicates that (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride may influence neurotransmitter systems, potentially modulating receptor activity associated with mood regulation and cognitive functions. Its structural similarity to known pharmacological agents suggests it could be explored for treating neurological disorders.
Case Study Insights:
Studies have shown that compounds similar to (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol interact with neurotransmitter receptors, leading to alterations in signaling pathways. Further investigations are necessary to elucidate the specific mechanisms through which this compound may exert its effects.
Material Science Applications
The diol functionality of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride allows for hydrogen bonding interactions, making it a candidate for research in crystal engineering and the development of new materials. Its ability to form stable complexes could be leveraged in designing novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Functional Groups | Salt Form | Key Structural Features |
|---|---|---|---|---|
| (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride | C₇H₁₁Cl₂N₂O | Amino, hydroxyl, pyridine | Dihydrochloride | Chiral ethanolamine backbone, pyridine ring |
| 2-(Aminomethyl)benzimidazole dihydrochloride | C₈H₁₀Cl₂N₃ | Aminomethyl, benzimidazole | Dihydrochloride | Benzimidazole core, lacks hydroxyl group |
| 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride | C₆H₁₂Cl₂N₄ | Amino, aminomethyl, pyrimidine | Dihydrochloride | Pyrimidine ring, methyl substituent |
| [1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride | C₁₁H₁₈Cl₂N₂ | Cyclopentyl, pyridine, amino | Dihydrochloride | Cyclopentyl spacer, no hydroxyl group |
Key Observations :
- Pyridine vs. Benzimidazole/Pyrimidine : The pyridine ring in the target compound offers a single nitrogen lone pair for hydrogen bonding, whereas benzimidazole (two nitrogen atoms) and pyrimidine (two nitrogens in a six-membered ring) provide distinct electronic environments. This affects solubility and binding affinity in biological systems .
- Chirality: The (R)-configured ethanolamine backbone in the target compound is absent in the listed analogues, making it uniquely suited for enantioselective applications.
- Hydroxyl Group: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to compounds like 2-(aminomethyl)benzimidazole dihydrochloride, which lack this functionality.
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns, analyzed via graph set theory (as described in ), differ significantly:
- The target compound forms O–H···Cl⁻ and N–H···Cl⁻ interactions with the counterions, as well as N(pyridine)···H–O and N(amine)···H–O networks. These interactions stabilize its crystal lattice.
- In contrast, 2-(aminomethyl)benzimidazole dihydrochloride primarily engages N–H···Cl⁻ and benzimidazole π-stacking, lacking hydroxyl-mediated bonds.
- Tools like SHELXL (used for small-molecule refinement) and PHENIX (for macromolecular structures) highlight differences in crystallographic parameters, such as bond lengths and angles, influenced by functional group diversity .
Physicochemical Properties
While direct experimental data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:
- Solubility : The dihydrochloride form of all compounds improves water solubility compared to free bases. The hydroxyl group in the target compound may further enhance solubility in alcohols.
- Stability : The pyridine ring’s aromaticity contributes to thermal stability, whereas benzimidazole derivatives may exhibit lower stability due to ring strain.
Biological Activity
(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride, a chiral amino alcohol, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and an amino alcohol structure, which suggests possible interactions with various biological targets, particularly in the context of neurotransmission and receptor modulation.
- Molecular Formula : C₇H₁₂Cl₂N₂O
- Molecular Weight : 211.09 g/mol
- CAS Number : 2241594-39-6
- Structure : The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for pharmacological applications.
Biological Activity Overview
The biological activity of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride is primarily linked to its interaction with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of specific receptor pathways, which could have implications for treating neurological disorders.
- Receptor Modulation : The compound's structural similarity to other biologically active molecules suggests that it may influence receptor activity related to mood regulation and cognitive functions.
- Neurotransmitter Interaction : Investigations have indicated potential interactions with neurotransmitter systems, although specific pathways and mechanisms require further elucidation.
Comparative Analysis with Similar Compounds
The following table compares (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride with structurally similar compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride | CHClNO | Enantiomeric form; potential differences in activity |
| 3-Pyridylalanine | CHNO | Contains a longer carbon chain; different interactions |
| 2-Aminopyridine | CHN | Simple structure; used in various organic syntheses |
This comparison highlights the unique stereochemical properties of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride, which may contribute to its distinct biological activities compared to its analogs.
Case Studies and Research Findings
While comprehensive data on (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride is limited, several studies provide insights into its potential applications:
- Neuropharmacological Studies : Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems. For instance, studies on related pyridine derivatives have demonstrated effects on serotonin and dopamine receptors, suggesting that (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride might exhibit analogous activities.
- Antimicrobial Activity : Although not directly tested, the presence of a pyridine moiety in many bioactive compounds suggests potential antimicrobial properties. Related studies have shown that pyridine-containing compounds can exhibit antibacterial and antifungal activities against various pathogens.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride?
- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor, such as 2-(pyridin-4-yl)acetophenone, using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (R)-configuration. Post-reduction, the amine is protected, followed by acidic hydrolysis and dihydrochloride salt formation. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize racemization . For related compounds, purification via recrystallization in ethanol/water mixtures is common to achieve >95% purity .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms stereochemistry and proton environments. The pyridinyl protons appear as distinct doublets (δ 8.5–8.7 ppm), while the chiral center’s protons show coupling constants (J ≈ 4–6 Hz) indicative of the (R)-configuration .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity. Retention times are calibrated against standards to detect enantiomeric excess (>99% ee) .
- Mass Spectrometry : ESI-MS confirms molecular weight ([M+H]⁺ expected at m/z ~185 for the free base; dihydrochloride adds ~72 Da) .
Q. What purification techniques are effective for isolating (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride?
- Methodological Answer : Column chromatography (silica gel, eluent: dichloromethane/methanol/ammonia) removes unreacted precursors. Final recrystallization in ethanol/water (1:3 v/v) yields high-purity crystals. Centrifugal partition chromatography (CPC) is also effective for chiral resolution .
Advanced Research Questions
Q. How do crystallographic challenges arise in determining the crystal structure of this compound?
- Methodological Answer : The compound’s polar groups (amine, hydroxyl) promote hydrogen bonding, leading to twinning or disordered solvent molecules in the lattice. SHELXL refinement (SHELX-2018) with TWIN/BASF commands resolves twinning, while SQUEEZE in PLATON models disordered solvent regions. High-resolution data (d ~0.8 Å) from synchrotron sources improve accuracy .
Q. How can researchers resolve contradictions in reported pharmacological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., H1 receptor antagonism vs. serotonin modulation) may stem from assay conditions (e.g., cell lines, buffer pH). Validate using orthogonal assays:
- Radioligand binding assays (³H-mepyramine for H1 receptors).
- Functional assays (Ca²⁺ flux in HEK293 cells).
- Cross-reference with structurally analogous compounds (e.g., hydroxyzine derivatives) to isolate stereospecific effects .
Q. What hydrogen-bonding patterns dominate the solid-state structure, and how do they influence stability?
- Methodological Answer : Graph-set analysis (Etter’s formalism) reveals R₂²(8) motifs between the ammonium and hydroxyl groups, forming helical chains. These interactions enhance thermal stability (TGA: decomposition >200°C). Variable-temperature XRD (100–300 K) shows anisotropic expansion, with hydrogen bonds contracting by ~0.05 Å upon cooling .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH, 0.1 M PBS pH 7.4) indicate <5% degradation over 30 days. LC-MS identifies degradation products (e.g., pyridine-4-carbaldehyde via oxidative deamination). Chelating agents (e.g., EDTA) mitigate metal-catalyzed degradation in solution .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) using homology-modeled H1 receptors identifies key residues (Asp107, Lys191) for binding. MD simulations (AMBER) over 100 ns reveal stable hydrogen bonds between the hydroxyl group and Tyr431. Free-energy perturbation (FEP) calculations quantify binding affinity differences between enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
